molecular formula C22H27N5O4 B2939397 7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-78-5

7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2939397
CAS RN: 1021258-78-5
M. Wt: 425.489
InChI Key: TUCCYDHBROBBFU-UHFFFAOYSA-N
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Description

The compound is a pyrrolo[2,3-d]pyrimidine derivative, which is a class of compounds that have been studied for their potential biological activities . The molecule contains a benzyl group, a dimethyl group, a morpholinoethyl group, and a carboxamide group attached to the pyrrolopyrimidine core.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached. The presence of these different functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group might be involved in hydrogen bonding interactions, while the benzyl group might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel heterocyclic compounds, including thiazolopyrimidines, triazines, and oxadiazepines, have been synthesized using derivatives similar to the chemical compound . These compounds show potential for use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity

  • Derivatives of 7-oxo-7H-dibenzisoquinoline and 7-oxo-7H-benzo[e]perimidine, which are structurally related to the compound , have been studied for their cytotoxic activities. Some of these derivatives have shown promising results against colon tumors in mice (Bu et al., 2001).

Antimicrobial Activity

  • Several novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Morpholine-substituted dihydropyrimidone carboxamide, for instance, has been identified as a potent anti-bacterial agent (Devarasetty et al., 2019).

Synthesis of Pyrido[3,4-d]pyrimidines

  • A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines has been developed. This method involves condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine (Kuznetsov, Nam, & Chapyshev, 2007).

Antitumor Activity

  • Triamino-substituted 1,3,5-triazine and pyrimidine derivatives, similar to the compound , have been synthesized and tested for antitumor activities. Compounds with benzimidazolyl and morpholino groups showed significant antitumor activity (Matsuno et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt the proliferation of cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This leads to a halt in cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound’s potent inhibitory activity against CDK2 has been demonstrated in various studies .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, effectively halting the cell cycle and the proliferation of cancer cells .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the compound’s inhibition of CDK2, which disrupts the cell cycle and halts cell proliferation . In addition to this, the compound has been shown to induce apoptosis in cancer cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a key process in the synthesis of the compound . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a crucial step in the compound’s interaction with its target . .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its physical and chemical properties for specific applications .

properties

IUPAC Name

7-benzyl-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-24-20-17(21(29)25(2)22(24)30)14-18(27(20)15-16-6-4-3-5-7-16)19(28)23-8-9-26-10-12-31-13-11-26/h3-7,14H,8-13,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCCYDHBROBBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCN4CCOCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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